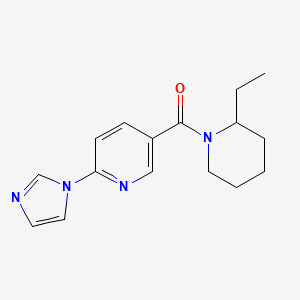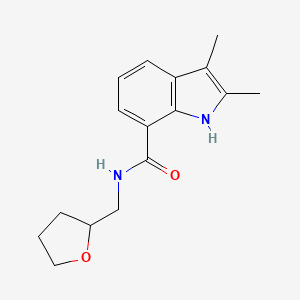
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor of the protein kinase B-Raf. It has gained attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide inhibits the protein kinase B-Raf, which is involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting B-Raf, 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide can disrupt this pathway and inhibit cancer cell growth.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is its relatively low potency compared to other B-Raf inhibitors. This may limit its effectiveness in certain cancer types.
Direcciones Futuras
Future research on 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide could focus on improving its potency and efficacy as a cancer treatment. Additionally, studies could be conducted to investigate its potential use in combination therapy with other cancer drugs. Further research could also explore the mechanism of action of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide in more detail, as well as its potential use in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide involves multiple steps, starting with the reaction of 2,3-dimethylindole with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with oxolan-2-ylmethylamine to form the amide. The final step involves the addition of a carboxamide group to the indole ring using a palladium-catalyzed reaction.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in melanoma and colorectal cancer. 2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide has also been studied for its potential use in combination therapy with other cancer drugs.
Propiedades
IUPAC Name |
2,3-dimethyl-N-(oxolan-2-ylmethyl)-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-11(2)18-15-13(10)6-3-7-14(15)16(19)17-9-12-5-4-8-20-12/h3,6-7,12,18H,4-5,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXCFYXKWQYGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

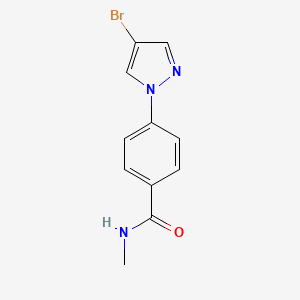
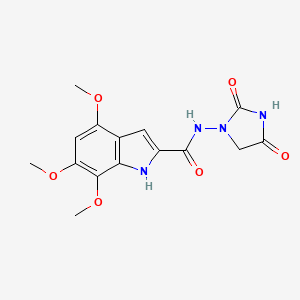
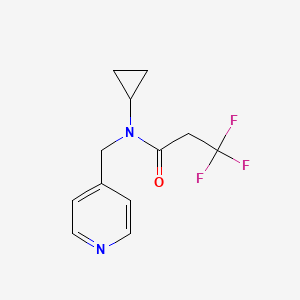
![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

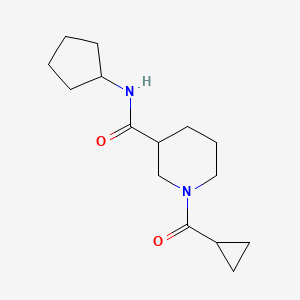
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
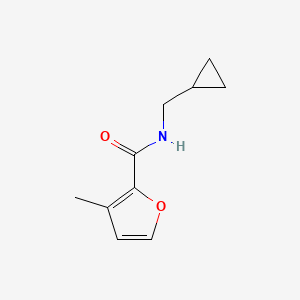

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)

